![molecular formula C17H18N4O3 B4419941 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE](/img/structure/B4419941.png)
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE
Descripción general
Descripción
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives and furylcarbonyl piperazine. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Other compounds in this class include 2-methylquinazolinone and 2-phenylquinazolinone.
Furylcarbonyl Piperazine Derivatives: Similar compounds include 2-furylcarbonyl piperazine and 4-(2-furylcarbonyl)piperazine.
Uniqueness
2-[4-(2-FURYLCARBONYL)PIPERAZINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-14-4-1-3-13-12(14)11-18-17(19-13)21-8-6-20(7-9-21)16(23)15-5-2-10-24-15/h2,5,10-11H,1,3-4,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYATKHJGIKZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717925 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


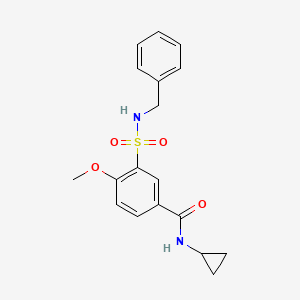
![2-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4419867.png)
![7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419868.png)
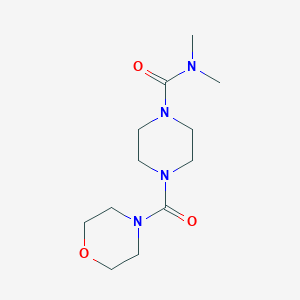
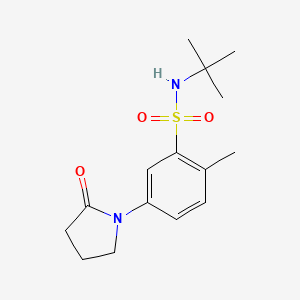
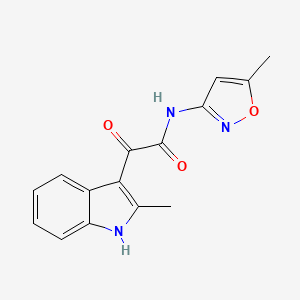
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4419890.png)
![2-chloro-5-(methylthio)-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4419894.png)
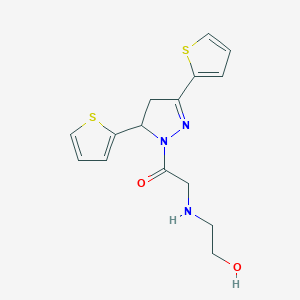
![N-{4-[(furan-2-ylcarbonyl)amino]benzyl}furan-2-carboxamide](/img/structure/B4419907.png)
![2-[6-(1-Adamantyl)-3-cyanopyridin-2-yl]sulfanylacetamide](/img/structure/B4419917.png)
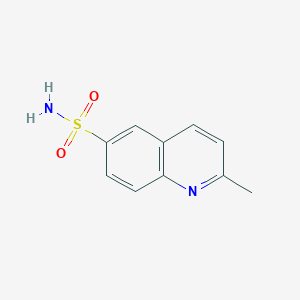
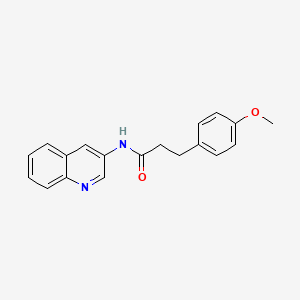
![2-{[(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)SULFANYL]METHYL}-5-PHENYL-1,3,4-OXADIAZOLE](/img/structure/B4419943.png)
